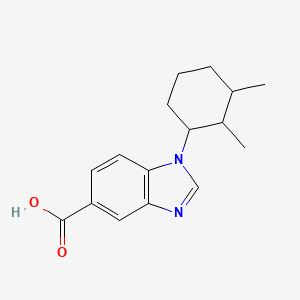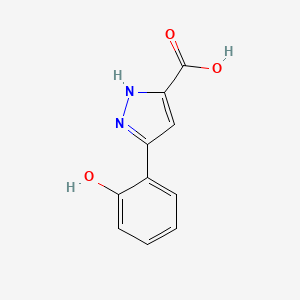![molecular formula C21H20N2O3S2 B2494345 Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate CAS No. 383148-17-2](/img/structure/B2494345.png)
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is a synthetic organic compound characterized by a unique structure that includes methoxyimino, thiazole, and benzene carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thiazole Intermediate: The preparation begins with the synthesis of the thiazole intermediate. The starting material is typically a substituted phenyl acetonitrile which undergoes cyclization in the presence of a sulfur source (e.g., sulfur powder or thiourea) and a base (e.g., potassium hydroxide).
Step 2 Introduction of Methoxyimino Group: The thiazole intermediate then undergoes an addition reaction with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) to introduce the methoxyimino group.
Step 3 Coupling with Methyl Benzenecarboxylate: The final step involves the coupling of the synthesized methoxyimino-thiazole intermediate with methyl benzenecarboxylate through a thioetherification reaction. This reaction typically employs a thiolating agent such as sodium thiolate under controlled temperature conditions to yield the target compound.
Industrial Production Methods
Industrial production of Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate generally involves large-scale synthesis utilizing the aforementioned steps. Process optimization focuses on improving yield, reducing reaction time, and minimizing by-products. Continuous flow reactors are sometimes employed to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thiazole ring, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the methoxyimino group, converting it into an amine group using agents such as lithium aluminum hydride.
Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions, potentially introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Substitution Reactions: Halogenating agents, nucleophiles like ammonia or amines
Major Products Formed
The major products from these reactions depend on the conditions and reagents used but may include sulfoxides, sulfones, amines, and various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations and derivatizations.
Biology
This compound has potential as a lead molecule in drug discovery due to its structural similarity to various bioactive compounds. Researchers explore its interactions with biological targets to develop new therapeutics.
Medicine
In medicinal research, this compound's potential anti-inflammatory, antimicrobial, and anticancer properties are of significant interest. Studies investigate its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials, such as polymers with specific properties, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, altering their activity and leading to downstream biological effects. The thiazole ring and methoxyimino group play crucial roles in these interactions by facilitating binding to active sites and modulating the compound's physicochemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-thiazolyl)benzenecarboxylate: Similar structure but lacks the methoxyimino group, affecting its reactivity and biological activity.
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine: Contains the thiazole and phenyl groups but differs in functional groups, impacting its chemical behavior and applications.
Uniqueness
The unique combination of methoxyimino, thiazole, and benzene carboxylate groups in Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate imparts distinctive chemical and biological properties. This sets it apart from similar compounds, making it a valuable entity for research and industrial applications.
Conclusion
This compound is a versatile compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure offers diverse reactivity and biological activity, making it a promising subject for continued research and development.
Properties
IUPAC Name |
methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGVTZCOOIQSA-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494266.png)
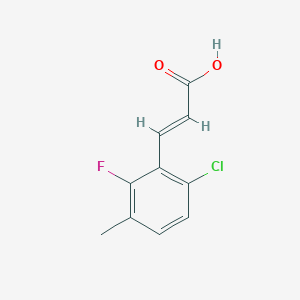
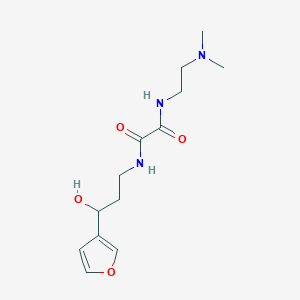
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

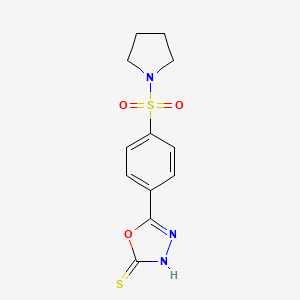

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)



